The compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is often synthesized for use as a building block in organic synthesis, particularly for creating more complex molecules in medicinal chemistry. The molecular formula of 5-Methoxy-2-methyl-6-nitro-benzothiazole is C_9H_10N_2O_3S, with a molecular weight of approximately 218.25 g/mol.
The synthesis of 5-Methoxy-2-methyl-6-nitro-benzothiazole typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for higher yields and purity, often employing green chemistry principles to minimize environmental impact .
The molecular structure of 5-Methoxy-2-methyl-6-nitro-benzothiazole features a benzothiazole backbone with specific substituents:
5-Methoxy-2-methyl-6-nitro-benzothiazole undergoes several types of chemical reactions:
The mechanism of action for 5-Methoxy-2-methyl-6-nitro-benzothiazole primarily involves its interaction with bacterial enzymes:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) can provide further insights into its physical characteristics .
5-Methoxy-2-methyl-6-nitro-benzothiazole has several applications in scientific research:
This compound's diverse biological activities make it a valuable candidate for further research in medicinal chemistry and drug development initiatives.
Benzothiazoles represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused with a thiazole moiety. This heterocyclic system exhibits remarkable structural versatility and diverse pharmacological profiles, positioning it as a cornerstone in modern drug discovery efforts. The intrinsic planarity and electronic properties of the benzothiazole nucleus facilitate targeted interactions with biological macromolecules, enabling the development of therapeutics across multiple disease domains, including oncology, infectious diseases, and neurological disorders [6]. Notably, several benzothiazole-based drugs have achieved clinical approval, such as riluzole for amyotrophic lateral sclerosis, flutemetamol for Alzheimer's diagnostics, and quizartinib for acute myeloid leukemia (Table 1) [6].
Table 1: FDA-Approved Benzothiazole-Based Therapeutics
Drug Name | Therapeutic Target | Indication | Approval Year |
---|---|---|---|
Riluzole | Sodium channels | Amyotrophic lateral sclerosis | 1995 |
Flutemetamol | Amyloid plaques | Alzheimer's diagnostics | 2013 |
Quizartinib | FLT3-ITD kinase | Acute myelocytic leukemia | 2019 |
The benzothiazole scaffold offers three principal advantages in rational drug design:
Recent drug design paradigms exploit these properties through molecular hybridization—covalent integration of benzothiazoles with complementary pharmacophores like thiazolidinediones or cyanothiouracils. This approach yields multi-targeted agents with enhanced potency, exemplified by compound 4a (5.61–7.92 μM IC₅₀ across three cancer lines) [5].
The pharmacological impact of benzothiazoles is profoundly influenced by substituent effects, particularly nitro (-NO₂) and methoxy (-OCH₃) groups at specific ring positions:
Table 2: Electronic and Biological Effects of Key Substituents
Substituent | Position | Electronic Effects | Biological Consequences | Exemplar Bioactivity |
---|---|---|---|---|
Nitro (-NO₂) | C6 | Strong electron withdrawal; π-acceptor | Enhanced DNA intercalation; radical generation; enzymatic redox activation | MRSA inhibition (MIC: 100 μg/mL) [6]; Antitumor prodrug activation [3] |
Methoxy (-OCH₃) | C5 | Moderate electron donation; H-bond acceptor | Improved membrane permeability; metabolic stability; target specificity | VEGFR-2 inhibition (IC₅₀: 91 nM) [5]; Antibacterial enhancement [6] |
Methyl (-CH₃) | C2 | Steric bulk; hyperconjugation | Binding pocket occupation; modulation of electron density | Selective cytotoxicity [5] |
Nitro Group (C6 Position): The strongly electron-withdrawing nitro group induces significant electronic asymmetry, facilitating charge-transfer complexes with biological targets. At C6, it enhances DNA binding affinity through intercalation, as observed in MRSA DNA gyrase inhibition (MIC: 2 μg/mL for nitroimidazole-benzothiazoles) [6] [7]. This group also functions as a prodrug trigger—cellular nitroreductases convert it to cytotoxic hydroxylamines or amines, enabling tumor-selective activation. The C6-nitro configuration elevates compound acidity (pKa ~3.5) and reduces logP by ~0.4 units versus unsubstituted analogs, improving aqueous solubility [7].
Methoxy Group (C5 Position): The electron-donating methoxy substituent at C5 exerts mesomeric effects that modulate aromatic electrophilicity. This group serves as a hydrogen-bond acceptor for key residues in enzyme binding pockets (e.g., Glu885 and Asp1046 in VEGFR-2) while enhancing blood-brain barrier penetration. Its steric bulk (~5.1 ų) provides selective steric occlusion, preventing off-target binding. Crucially, the 5-methoxy configuration increases metabolic stability by shielding vulnerable ring positions from oxidative degradation, extending plasma half-lives by 2–3× versus hydroxylated analogs [5] [8].
The strategic integration of methoxy (C5), methyl (C2), and nitro (C6) substituents creates a multifunctional benzothiazole derivative with compelling drug design advantages:
This substitution pattern represents an underexplored chemical space in benzothiazole drug discovery, with preliminary evidence suggesting enhanced selectivity profiles over clinically approved kinase inhibitors [1] [5].
Table 3: Compound Identifiers for 5-Methoxy-2-methyl-6-nitro-benzothiazole
Chemical Property | Value |
---|---|
Systematic Name | 5-Methoxy-2-methyl-6-nitro-1,3-benzothiazole |
CAS Registry Number | 121237699 |
Molecular Formula | C₉H₈N₂O₃S |
PubChem CID | 121237699 |
Related Bioactive Analogs | 5-Nitrobenzothiazole (CAS 2942-07-6), 5-Methoxy-2-methylbenzothiazole (CID 76252) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1